2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yliminomethyl)-4-bromophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-10-1-3-12(17)9(5-10)7-16-11-2-4-13-14(6-11)19-8-18-13/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGCOJWXUJZJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol typically involves the reaction of 4-bromophenol with 1,3-benzodioxole-5-carbaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction
Chemical Reactions Analysis
2-[(E)-(1,3-Benzodioxol-5-ylimino)methyl]-4-bromophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction may produce a hydroxy derivative.
Scientific Research Applications
2-[(E)-(1,3-Benzodioxol-5-ylimino)methyl]-4-bromophenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the literature, focusing on substituent effects, synthesis, spectroscopic data, and applications.
Substituent Effects and Structural Variations
Key Observations :
Key Observations :
- Schiff bases derived from salicylaldehydes and primary amines (e.g., benzylamine ) typically achieve high yields (>90%) under mild conditions.
- The target compound’s synthesis is inferred to follow similar protocols, but the benzodioxole amine’s steric and electronic effects may require optimized conditions.
Spectroscopic Properties
NMR Chemical Shifts (Selected Examples from )
Key Observations :
- The bromine atom in the target compound’s phenol ring would likely induce downfield shifts in adjacent carbons, similar to .
- The benzodioxole’s oxygen atoms may further deshield the imine carbon, shifting its δ(13C) beyond 161 ppm.
Key Observations :
- Compared to sulfur-containing analogs (e.g., ), the target compound may exhibit stronger affinity for hard Lewis acids (e.g., Fe³⁺, Al³⁺).
Biological Activity
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol (CAS No. 281212-32-6) is a compound of significant interest in various fields of biological research, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
- Molecular Formula : C14H10BrNO3
- Molecular Weight : 320.14 g/mol
- IUPAC Name : 2-(1,3-benzodioxol-5-yliminomethyl)-4-bromophenol
The compound exhibits biological activity through several mechanisms:
- Enzyme Interactions : It is utilized in biochemical assays to study enzyme activity and protein interactions, which are crucial for understanding metabolic pathways and disease mechanisms .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent .
- Anticancer Potential : Research indicates that compounds with similar structural features have shown anticancer activity. The indole derivatives related to this compound have been noted for their diverse biological activities, including anticancer effects .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential activity against various pathogens; further studies needed. |
| Anticancer | Similar compounds show promise; ongoing research required for validation. |
| Enzyme Inhibition | Used in proteomics to investigate enzyme interactions and functions. |
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Research :
- Proteomics Applications :
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other compounds such as:
| Compound Name | Activity Type | Notes |
|---|---|---|
| 4-Hydroxy-2-quinolones | Antimicrobial/Anticancer | Significant pharmaceutical activities . |
| Imidazole Derivatives | Antibacterial/Antifungal | Wide range of biological activities . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
